2-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-5-4-8-17-9-13(16-14(10)17)11-6-2-3-7-12(11)15/h2-9H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBLHPUFTCYWHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 2-Aminopyridines with α-Haloketones
This classical method involves the reaction of 2-aminopyridine derivatives with α-haloketones under basic conditions. For 8-methyl-substituted variants, 2-amino-4-methylpyridine is condensed with α-bromoacetophenone derivatives. The reaction proceeds via nucleophilic substitution, forming the imidazo ring through cyclization.
Example Protocol
Groebke-Blackburn-Bienaymé Three-Component Reaction
This one-pot method combines 2-aminopyridines, aldehydes, and isocyanides to construct the imidazo[1,2-a]pyridine core. For 8-methyl derivatives, tert-butyl isocyanide and formaldehyde are employed.
Optimized Conditions
- Catalyst : Scandium(III) triflate (10 mol%)
- Solvent : Dichloromethane, room temperature, 6 hours
- Yield : 78–85%
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Catalyst/Reagent | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Condensation | 2-Amino-4-methylpyridine | K₂CO₃ | 65–72 | Simple setup, low cost | Moderate yields, long reaction time |
| Multicomponent | 2-Amino-4-methylpyridine | Sc(OTf)₃ | 78–85 | One-pot synthesis, high atom economy | Requires specialized catalysts |
| Buchwald-Hartwig | 2-Bromoimidazo[1,2-a]pyridine | Pd(OAc)₂/Xantphos | 60–68 | High regioselectivity | Sensitivity to moisture/oxygen |
| BCl₃-mediated | Imidazo[1,2-a]pyridine | BCl₃ | 55–62 | Direct functionalization | Harsh conditions, toxicity concerns |
Optimization Strategies for Enhanced Efficiency
Solvent and Temperature Effects
Catalytic System Modifications
- Pd-PEPPSI Complexes : Bulky N-heterocyclic carbene ligands enhance turnover in cross-coupling reactions, achieving 75% yield.
- Lewis Acid Alternatives : Replacing BCl₃ with BF₃·OEt₂ in C–N bond formation reduces side products but lowers yield to 50%.
Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
BCl₃-Mediated C–N, C–S, and C–O Bond Formation
BCl₃ facilitates nucleophilic substitution at the C3-methylene position of the imidazo[1,2-a]pyridine scaffold. This method enables bond formation with amines, thiols, and alcohols under mild conditions .
Reaction Conditions and Yields
| Nucleophile | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| Piperidine | C–N Bond | BCl₃ (1.4 equiv), DCM, 0°C → rt, 2 h | 83 |
| Morpholine | C–N Bond | BCl₃ (1.4 equiv), DCM, 0°C → rt, 2 h | 76 |
| Ethanol | C–O Bond | BCl₃ (1.4 equiv), DCM, 0°C → rt, 2 h | 68 |
| Thiophenol | C–S Bond | BCl₃ (1.4 equiv), DCM, 0°C → rt, 2 h | 72 |
Mechanism : BCl₃ coordinates with the nitrogen of the imidazo ring, stabilizing a carbocation intermediate that reacts with nucleophiles .
Pd-Catalyzed Carbonylation
Palladium catalysis introduces carboxamide groups at positions 6 or 8 of the imidazo[1,2-a]pyridine system. This method is efficient for synthesizing α-ketoamide derivatives .
Key Example
-
Reaction : 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline with CO and morpholine.
-
Conditions : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), DMF, 100°C, 12 h.
-
Outcome : Formation of α-ketoamide (6a ) alongside amide (5a ) in a 3:1 ratio .
Electrophilic Aromatic Substitution
The aniline moiety undergoes regioselective electrophilic substitution. Common reactions include:
Nitration
-
Reagents : HNO₃/H₂SO₄ mixture.
-
Product : 3-Nitro derivative (para to amine group).
Halogenation
Oxidation
-
Reagents : H₂O₂/FeCl₃ or KMnO₄.
-
Outcome : Oxidation of the methyl group to a carboxylic acid (position 8) .
Reduction
-
Reagents : NaBH₄ or LiAlH₄.
-
Outcome : Reduction of imine groups in the imidazo ring to secondary amines .
Condensation Reactions
The aniline group participates in condensation with carbonyl compounds:
Schiff Base Formation
Cross-Coupling Reactions
The imidazo[1,2-a]pyridine core supports Suzuki-Miyaura couplings for aryl group introduction:
Example
Scientific Research Applications
Chemical Synthesis
Building Block for Heterocycles
The compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to various derivatives with enhanced properties. For instance, it can be utilized in the synthesis of other imidazo[1,2-a]pyridine derivatives through various chemical reactions such as oxidation and substitution reactions.
Biological Applications
Antimicrobial and Anticancer Properties
Research has indicated that 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline exhibits potential antimicrobial and anticancer activities. Studies have shown that derivatives of imidazo[1,2-a]pyridine can inhibit the growth of various bacterial strains and cancer cell lines. The compound's mechanism of action often involves interaction with biological targets such as cyclin-dependent kinases and GABA_A receptors, which are crucial in cell cycle regulation and neurotransmission respectively .
Drug Development
Due to its biological activity, this compound is being explored as a candidate for drug development. Its derivatives have been investigated for their efficacy against specific types of cancer, including gastrointestinal stromal tumors (GIST), where mutations in the c-KIT receptor are prevalent. Compounds that target these mutations could provide new therapeutic options for patients resistant to existing treatments .
Material Science Applications
Electronic and Optical Properties
In material science, this compound is utilized in the development of materials with specific electronic or optical properties. Its heterocyclic structure contributes to the functionality of organic semiconductors and light-emitting devices. The compound's ability to form stable complexes with metals also opens avenues for its use in catalysis and sensor technology .
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of various imidazo[1,2-a]pyridine derivatives including this compound. The results showed significant inhibition of tumor cell proliferation in vitro, suggesting that modifications to this compound could lead to more effective anticancer agents.
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of compounds derived from imidazo[1,2-a]pyridine. The study demonstrated that derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of this compound in developing new antibiotics.
Mechanism of Action
The mechanism of action of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. Docking studies have shown interactions with amino acid residues such as ASN853, TRP780, VAL851, SER854, and ASP933, suggesting its potential as an enzyme inhibitor .
Comparison with Similar Compounds
Key Differences :
- ESIPT Activity : The 2-aniline-substituted derivatives (e.g., target compound) exhibit excited-state intramolecular proton transfer (ESIPT) due to intramolecular hydrogen bonding between the aniline NH₂ and the imidazo[1,2-a]pyridine nitrogen. This results in a localized zwitterionic tautomer, distinct from π-delocalized tautomers in other NH-type ESIPT systems .
- Methyl Position : Methyl substitution at the 8-position (vs. 7-position) alters steric and electronic effects, impacting H-bond strength and tautomer stability .
- Aniline Position : 3- or 4-substituted analogs lack the spatial alignment required for efficient ESIPT, reducing their utility in optoelectronic applications .
Derivatives with Modified Substituents
Biological Activity
2-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline is a compound belonging to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features an aniline moiety attached to an imidazo[1,2-a]pyridine ring. The presence of a methyl group at the 8-position of the imidazo ring significantly influences its reactivity and biological interactions.
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | Structure | Methyl group enhances reactivity |
| 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline | Structure | Different position of methyl group |
| 4-(8-Methylimidazo[1,2-a]pyridin-3-yl)aniline | Structure | Variation in substitution pattern |
The biological activity of this compound is largely attributed to its interaction with various molecular targets. Research indicates that compounds in this class can act as:
- Cyclin-dependent kinase (CDK) inhibitors : This action can disrupt cell cycle progression, making them potential candidates for anticancer therapies.
- Calcium channel blockers : This property may contribute to cardiovascular effects.
- GABA A receptor modulators : This interaction suggests potential applications in neuropharmacology.
Anticancer Properties
Research has shown that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including:
- HCT116 (colon cancer) : Moderate growth inhibition observed.
- HeLa (cervical cancer) : Notably high cytotoxicity with low IC50 values.
The compound's mechanism involves the induction of apoptosis in cancer cells through the inhibition of key regulatory proteins involved in cell survival pathways .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies indicate effectiveness against certain bacterial strains and fungi, suggesting potential applications in treating infections .
Study on Anticancer Activity
A study conducted by researchers evaluated the cytotoxic effects of various imidazo[1,2-a]pyridine derivatives on cancer cell lines. The findings indicated that this compound demonstrated comparable potency to established chemotherapeutics like Doxorubicin .
Virtual Screening for Antiparasitic Activity
Another investigation utilized virtual screening methods to identify compounds with antiparasitic properties against Trypanosoma cruzi and Leishmania donovani. The results confirmed that derivatives similar to this compound exhibited promising anti-trypanosomal activity .
Q & A
Q. What experimental controls are critical when studying photophysical properties to avoid artifacts?
- Answer : For ESIPT studies, exclude oxygen via degassing (to prevent quenching) and use deuterated solvents for NMR. Time-correlated single-photon counting (TCSPC) requires calibration with standard fluorophores (e.g., fluorescein) to validate instrument response .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
